3-[(4-phenoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one
Description
3-[(4-Phenoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one is an indole-2-one derivative featuring a phenyl substituent at position 1 and a 4-phenoxyphenyl imino group at position 2.
Properties
IUPAC Name |
3-(4-phenoxyphenyl)imino-1-phenylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2/c29-26-25(23-13-7-8-14-24(23)28(26)20-9-3-1-4-10-20)27-19-15-17-22(18-16-19)30-21-11-5-2-6-12-21/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDRXUZZWBBWQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC=C(C=C4)OC5=CC=CC=C5)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-phenoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one typically involves the condensation of 4-phenoxyaniline with isatin under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the indole core. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-phenoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-[(4-phenoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 3-[(4-phenoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s indole core allows it to interact with various proteins and nucleic acids, influencing cellular processes and pathways .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Variations in the Imino Group
JK3-42: (3Z)-3-[(4-Methoxyanilino)methylidene]-1-phenyl-1,3-dihydro-2H-indol-2-one
- Structural Difference: Replaces the 4-phenoxyphenyl group with a 4-methoxyanilino-methylidene moiety.
- Synthesis : Prepared via condensation of N-phenyloxindole with 4-anisidine under acidic conditions .
3-[(4-Hydroxyphenyl)imino]indolin-2-one
- Structural Difference: Substitutes phenoxy with a hydroxyl group.
- Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, which may enhance bioavailability but reduce membrane permeability .
3-[(4-Chlorobenzoyloxy)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one
- Structural Difference: Features a 4-chlorobenzoyloxy substituent instead of phenoxyphenyl.
- Impact : The electron-withdrawing chlorine atom and ester linkage may increase chemical reactivity and influence pharmacokinetics .
Antimicrobial and Antioxidant Activities
- 3-{[5-(6-Methyl-4-aryl-2-oxo-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives Exhibit antimicrobial and hydrogen peroxide scavenging activities, with compounds 7c and 7g showing potent antioxidant effects .
- 1,3-Dihydro-2H-indol-2-one Derivatives Display antimicrobial action and trypanocidal activity. Notably, the methylol derivative reduces cytotoxicity while retaining efficacy, highlighting the role of substituents in toxicity modulation .
Cytotoxicity Comparisons
Physicochemical and Crystallographic Properties
Methylidene Oxindoles
Biological Activity
3-[(4-phenoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one is a synthetic compound belonging to the indole family. Its complex structure features an imine group and a phenoxy moiety, which are significant for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its diverse applications, particularly in anticancer research.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
Key Characteristics:
- Indole Core: The bicyclic structure contributes to its biological activity.
- Functional Groups: The presence of phenoxy and phenyl groups enhances its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to 3-[(4-phenoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one often exhibit significant anticancer activity. Studies have demonstrated that this compound can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest: Induces G0/G1 phase arrest in cancer cells.
- Apoptosis Induction: Triggers programmed cell death pathways.
- Enzyme Inhibition: Acts as an inhibitor of specific enzymes involved in cancer progression.
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound on various cancer cell lines:
These findings suggest that 3-[(4-phenoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one exhibits potent antiproliferative effects across different types of cancer cells.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction: The compound binds to active sites of enzymes, thereby inhibiting their function.
- Signal Transduction Pathways: It may modulate pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Molecular docking studies have indicated strong binding affinities with target proteins, which supports its potential as a therapeutic agent.
Chemical Reactivity
The compound can undergo various reactions, enhancing its utility in medicinal chemistry:
- Oxidation: Can yield quinone derivatives.
- Reduction: Converts imine to amine functionalities.
These reactions allow for the modification of the compound’s structure to optimize its biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
